4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-fluoro-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by a fluorine atom and an oxabicyclo structure
Preparation Methods
The synthesis of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is favored due to its ability to produce the bicyclic structure efficiently. Additionally, directed arylation using Pd-catalysis has been employed to prepare derivatives of the 7-oxabicyclo[2.2.1]heptane framework .
Chemical Reactions Analysis
4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new bicyclic structures.
Scientific Research Applications
4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the oxabicyclo structure play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
7-oxabicyclo[2.2.1]heptane derivatives: These compounds share the oxabicyclo structure but differ in substituents, leading to varied applications and chemical behaviors.
This compound’s unique combination of a fluorine atom and an oxabicyclo structure distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2648948-83-6 |
---|---|
Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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